molecular formula C20H22N2O3 B14955267 N-(3,4-dimethoxybenzyl)-3-(1H-indol-1-yl)propanamide

N-(3,4-dimethoxybenzyl)-3-(1H-indol-1-yl)propanamide

Cat. No.: B14955267
M. Wt: 338.4 g/mol
InChI Key: NQKPYNPPGJQSOX-UHFFFAOYSA-N
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Description

N-(3,4-Dimethoxybenzyl)-3-(1H-indol-1-yl)propanamide is a synthetic amide derivative featuring a 3,4-dimethoxybenzyl group and an indole-propanamide scaffold. Amides with aromatic substituents, such as benzyl or indole moieties, are often explored for their biological activity, catalytic utility, or as intermediates in organic synthesis .

Properties

Molecular Formula

C20H22N2O3

Molecular Weight

338.4 g/mol

IUPAC Name

N-[(3,4-dimethoxyphenyl)methyl]-3-indol-1-ylpropanamide

InChI

InChI=1S/C20H22N2O3/c1-24-18-8-7-15(13-19(18)25-2)14-21-20(23)10-12-22-11-9-16-5-3-4-6-17(16)22/h3-9,11,13H,10,12,14H2,1-2H3,(H,21,23)

InChI Key

NQKPYNPPGJQSOX-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CNC(=O)CCN2C=CC3=CC=CC=C32)OC

Origin of Product

United States

Preparation Methods

The synthesis of N-(3,4-dimethoxybenzyl)-3-(1H-indol-1-yl)propanamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the Benzyl Intermediate: The starting material, 3,4-dimethoxybenzaldehyde, undergoes a reductive amination reaction with an appropriate amine to form the benzyl intermediate.

    Indole Introduction: The benzyl intermediate is then reacted with indole under suitable conditions to introduce the indole moiety.

    Amide Formation: Finally, the resulting compound undergoes amidation with a propanoic acid derivative to form the desired this compound.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

N-(3,4-dimethoxybenzyl)-3-(1H-indol-1-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups on the benzyl ring can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The amide group can be reduced to form the corresponding amine.

    Substitution: The indole moiety can participate in electrophilic substitution reactions, such as halogenation or nitration.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like bromine or nitric acid. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(3,4-dimethoxybenzyl)-3-(1H-indol-1-yl)propanamide has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities.

    Biological Research: It is used as a probe to study biological pathways and molecular interactions involving indole derivatives.

    Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(3,4-dimethoxybenzyl)-3-(1H-indol-1-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety is known to interact with various biological targets, influencing pathways related to cell signaling, apoptosis, and inflammation. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Analytical Characterization

  • Methoxy and indole groups may introduce crystallographic challenges due to rotational flexibility .
  • Spectroscopic Techniques ():
    1H/13C NMR and IR spectroscopy, as employed in and , would identify key functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹, indole N-H signals at ~10 ppm) .

Data Tables

Table 1: Structural and Functional Comparison

Compound Key Substituents Synthetic Route Potential Application Evidence ID
Target Compound 3,4-Dimethoxybenzyl, Indole-1-yl Acyl chloride/amine coupling? Catalytic or bioactive agent -
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide Methylbenzamide, N,O-bidentate Acyl chloride + amino alcohol C–H functionalization
S38 Cycloheptylethyl, Indole-3-yl Reductive amination Pharmacological studies

Table 2: Substituent Effects on Properties

Substituent Electronic Effect Lipophilicity (LogP) Bioactivity Relevance
3,4-Dimethoxybenzyl Electron-donating Moderate (~2.5–3.0) Enhanced solubility, binding
Fluorobiphenyl () Electron-withdrawing High (~4.0–4.5) Metabolic stability
Indole-1-yl vs. Indole-3-yl Position-dependent Similar (~2.0–2.5) Altered receptor interactions

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